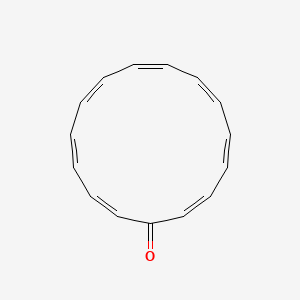

Annulenone

Description

Structure

3D Structure

Properties

CAS No. |

34070-63-8 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

cyclopentadeca-2,4,6,8,10,12,14-heptaen-1-one |

InChI |

InChI=1S/C15H14O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-14H |

InChI Key |

JYCYFUQFGXLZMB-UHFFFAOYSA-N |

SMILES |

C1=CC=CC=CC=CC(=O)C=CC=CC=C1 |

Canonical SMILES |

C1=CC=CC=CC=CC(=O)C=CC=CC=C1 |

Synonyms |

annulenone |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Annulenone Core Structures and Derivatives

Cyclization Strategies in Annulenone Synthesis

Cyclization reactions are pivotal in constructing the macrocyclic ring system of annulenones. Various approaches, differing in their reaction conditions and mechanisms, have been successfully applied.

Acid- and Base-Catalyzed Cyclization Approaches

Acid- and base-catalyzed cyclization reactions are fundamental tools in organic synthesis and have been employed in the formation of this compound rings. These methods typically involve the activation of precursor molecules to promote intramolecular bond formation.

Acid catalysis can facilitate cyclization through the generation of carbocation intermediates or by activating carbonyl groups towards nucleophilic attack. For instance, the cyclization of ketoester derivatives using polyphosphoric acid (PPA) has been reported for the synthesis of benzothis compound derivatives. This method, conducted at elevated temperatures (100–120°C), can yield products like 2,3-dimethyl-6,7-dihydro-5H-benzoannulen-5-one in good yields (70–75%) without requiring harsh metal catalysts. Acid-induced transannular cyclization reactions have also been observed in bicyclic this compound precursors, leading to various polycyclic structures depending on the substituents and the nature of the acid catalyst used, such as BF₃, MeSO₃H, or CF₃SO₃H. nih.govacs.org These reactions can involve mechanisms like Michael cyclization, [3+2] cycloaddition, and Friedel-Crafts ipso-alkylation, influenced by the conformation of the this compound ring and substituent effects. nih.govacs.org

Base catalysis, on the other hand, often involves the generation of nucleophilic species, such as enolates or carbanions, which then undergo intramolecular attack. While specific examples of base-catalyzed cyclization directly forming the this compound macrocycle are less extensively detailed in the provided snippets compared to acid catalysis or photochemical methods, base-mediated cyclization steps are common in multi-step this compound syntheses. For example, Knoevenagel condensation, a base-catalyzed reaction, is reported as an initial step in a three-step synthesis leading to annulenones, followed by acid-catalyzed cyclization. Additionally, annulenones themselves can function as Lewis bases due to the polarity induced by the carbonyl group within the conjugated system, and this property has been explored in their application as catalysts in other reactions. researchgate.netcolab.ws

Photochemical Cyclization Protocols for this compound Formation

Photocyclization reactions of ene-yne precursors under UV light are effective for generating cyclic ketone cores, including bicyclic this compound systems. Irradiation with UV light (e.g., λ = 300 nm) can induce cyclization, leading to the formation of the this compound framework.

The photocyclization of ene-yne derivatives is a notable strategy for this compound synthesis. This method involves molecules containing both a carbon-carbon double bond (ene) and a carbon-carbon triple bond (yne) appropriately positioned to undergo intramolecular cyclization upon irradiation. The absorption of light promotes the molecule to an excited state, initiating a cascade of transformations that result in ring closure and the formation of the cyclic ketone. nih.govnih.gov This approach has been demonstrated to generate bicyclic ketone cores relevant to this compound structures.

A significant advantage of photochemical cyclization methods in this compound synthesis is their potential for achieving stereochemical control. numberanalytics.com By carefully designing the ene-yne precursor and controlling the reaction conditions, it is possible to influence the stereochemical outcome of the cyclization, leading to the formation of diastereomerically pure annulenones. Factors such as the wavelength of light, solvent, and the presence of chiral auxiliaries or catalysts can play a crucial role in directing the stereochemistry of the newly formed chiral centers within the this compound structure. numberanalytics.comoaepublish.com For instance, chiral photocatalysts have emerged as tools for enhancing stereoselectivity in photochemical reactions by inducing asymmetry during the process. numberanalytics.com

Ene-yne Precursor Photocyclization

Reductive Coupling Reactions in Macrocyclic this compound Synthesis

Reductive coupling reactions involve the formation of a carbon-carbon bond between two functional groups, often carbonyls or halides, through a reduction process. These reactions are particularly useful for constructing macrocyclic systems, including larger annulenones. While the provided information does not detail specific reductive coupling reactions directly forming the this compound carbonyl within the ring, reductive coupling strategies are employed in the synthesis of macrocyclic compounds which can serve as precursors to annulenones or incorporate this compound-like substructures.

For example, reductive coupling of carbonyls to form pinacols is a known method for carbon-carbon bond formation in macrocyclization strategies. nih.gov Transition metal-catalyzed reductive coupling reactions, such as those involving nickel or samarium diiodide (SmI₂), have been used in the synthesis of complex macrocyclic natural products. nih.govnih.govacs.orgscripps.edu These methods can involve the coupling of enones with aldehydes or other electrophiles to form new carbon-carbon bonds, contributing to the construction of macrocyclic frameworks that may subsequently be transformed into annulenones or contain this compound moieties. nih.gov The synthesis of macrocyclic diaza-n-n'-fulvadiene derivatives using reductive coupling has also been explored, highlighting the utility of this approach in constructing large conjugated rings. acs.orgsemanticscholar.org

Carbon-Carbon Bond Forming Reactions in this compound Construction

Beyond cyclization, various carbon-carbon bond forming reactions are essential for assembling the this compound skeleton and introducing necessary substituents. These reactions can occur both before and during the cyclization step.

Examples of carbon-carbon bond forming reactions relevant to this compound synthesis, as implied by the search results, include:

Knoevenagel Condensation: This base-catalyzed reaction between an active methylene (B1212753) compound and a carbonyl compound is used in the initial stages of some this compound syntheses to form carbon-carbon double bonds adjacent to carbonyls. unifap.br

Friedel-Crafts Reactions: Acid-catalyzed Friedel-Crafts type reactions can be involved in the cyclization of aromatic precursors to form cyclic ketones, which can be part of an this compound system or a precursor to it. nih.govacs.org

Palladium-catalyzed couplings: Reactions like Suzuki-Miyaura coupling, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, are widely used in constructing complex organic molecules, including macrocycles. nih.gov While not explicitly shown for direct this compound formation in the provided text, such methods are broadly applicable in building the carbon framework of cyclic conjugated systems.

Michael Addition: This conjugate addition reaction, often catalyzed by acids or bases, can be involved in intramolecular cyclization pathways leading to cyclic ketones or this compound derivatives. nih.govacs.org

These carbon-carbon bond forming reactions, in conjunction with the cyclization strategies, provide a versatile toolkit for the synthesis of diverse this compound structures.

Here is a data table summarizing some of the synthetic approaches mentioned:

| Synthetic Method | Catalyst/Conditions | Substrate Type | Product Type/Outcome | Yield (%) | Reference |

| Acid-Catalyzed Cyclization | Polyphosphoric acid (PPA), 100–120°C | Ketoester derivatives | Benzothis compound derivatives (e.g., bicyclic ketone) | 70–75 | |

| Acid-Induced Transannular Cyclization | BF₃, MeSO₃H, CF₃SO₃H | Bicyclic this compound precursors | Tricyclic diones, rearranged products | Not specified | nih.govacs.org |

| Photochemical Cyclization | UV light (λ = 300 nm) | Ene-yne precursors | Bicyclic ketone core (this compound) | 60 | |

| Knoevenagel Condensation (initial step) | Basic conditions | Diethyl malonate, cyclohexanone (B45756) derivatives | Diketone (precursor to this compound) | Not specified |

Note: Yields and specific outcomes can vary significantly depending on the specific substrates and reaction conditions.

Knoevenagel Condensation and Subsequent Annulation

The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a fundamental reaction utilized in the synthesis of various organic compounds, including precursors to annulenones. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound synthesis, Knoevenagel condensation can serve as a key step in forming segments of the conjugated ring system. sci-hub.se Subsequent annulation reactions, which involve the formation of a new ring, are then employed to close the macrocycle and establish the this compound core. For instance, an intramolecular Knoevenagel condensation has been reported in the total synthesis of guanacastepene A, a natural product featuring a complex polycyclic structure that includes a ring system analogous to an this compound precursor. sci-hub.se This approach demonstrates the utility of the Knoevenagel reaction in constructing cyclic frameworks essential for this compound synthesis.

Aldol Condensation Sequences for Furan-Fused Annulenones

Aldol condensation reactions are widely used in organic chemistry for carbon-carbon bond formation. thieme-connect.de Sequential aldol condensations have proven effective in the synthesis of complex cyclic systems, including furan-fused annulenones. A facile construction of a furan-fused methano masterorganicchemistry.comThis compound skeleton has been achieved through successive aldol condensations starting from 3,4-furandicarbaldehydes. semanticscholar.orgnii.ac.jp This strategy leverages the reactivity of aldehydes and the ability of aldol reactions to create conjugated systems, ultimately leading to the formation of the desired fused-ring this compound structure. Aldol condensations can be performed under various conditions, typically involving hydroxide (B78521) bases in alcoholic solvents. thieme-connect.de The propensity for dehydration following the initial aldol addition is influenced by reaction conditions and the stability and conjugation of the resulting alkene. thieme-connect.de

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the formation of carbon-carbon double bonds (olefination). organic-chemistry.org The HWE reaction, a modification of the Wittig reaction, utilizes stabilized phosphonate (B1237965) carbanions which react with aldehydes or ketones to predominantly produce E-alkenes. wikipedia.orgyoutube.com These olefination strategies are valuable in this compound synthesis for introducing double bonds with controlled stereochemistry, which is crucial for establishing the conjugated pathway within the macrocycle. The HWE reaction is widely used in the synthesis of natural products and complex molecules, demonstrating its utility in constructing elaborate carbon skeletons. conicet.gov.ar The reaction mechanism involves the deprotonation of the phosphonate to generate a carbanion, followed by nucleophilic addition to the carbonyl group and subsequent elimination of a dialkyl phosphate (B84403) byproduct. wikipedia.org The stereochemical outcome of the HWE reaction, favoring the E-alkene, is influenced by the reaction conditions and the ability of intermediates to equilibrate. wikipedia.org

Palladium- and Copper-Catalyzed Multi-step Syntheses

Palladium and copper catalysis play significant roles in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through multi-step processes. nih.govnih.gov These catalytic methods offer efficient routes to complex molecular architectures, often involving tandem or sequential reactions that minimize the need for isolating intermediates. nih.gov While the provided search results discuss the application of palladium and copper catalysis in various multi-step transformations, such as cross-coupling reactions and the synthesis of heterocycles rsc.orgunimi.itlibretexts.org, direct examples specifically detailing their use in the multi-step synthesis of this compound core structures were not prominently featured within the immediate search results. However, given the versatility of these catalysts in forming conjugated systems and cyclic structures, they represent a highly relevant class of methodologies for potential application or ongoing research in this compound synthesis. Palladium-catalyzed cross-coupling reactions, like the Sonogashira reaction which also utilizes copper, are known for forming C-C bonds between unsaturated centers, a key requirement for constructing this compound systems. libretexts.org

Contemporary Synthetic Enhancements and Specialized Techniques

Beyond traditional synthetic routes, contemporary techniques offer improved efficiency, control, and novel reaction pathways for this compound synthesis and derivatization.

Microwave-Assisted Synthesis for Improved Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often increasing yields compared to conventional heating methods. anton-paar.comnih.gov This technique involves heating reaction mixtures using microwave irradiation, which can lead to rapid and energy-efficient heating by direct coupling with polar molecules. anton-paar.com While general applications of microwave-assisted synthesis in various organic transformations, including the synthesis of heterocycles, are well-documented anton-paar.comrsc.orgresearchgate.net, specific detailed examples of its application solely for the synthesis of this compound core structures were not explicitly found in the immediate search results. However, the documented benefits of microwave heating in accelerating reactions and improving efficiency suggest its strong potential for enhancing this compound synthetic routes, particularly for steps involving condensations, cyclizations, or other thermal transformations. anton-paar.comnih.gov

Electrochemical Functionalization and Derivatization

Electrochemical methods offer an alternative and often more sustainable approach to traditional chemical synthesis by using electrical energy to drive reactions. rsc.org Electrochemical functionalization and derivatization can provide novel pathways for modifying existing molecules or constructing complex structures. While the search results highlight the use of electrochemical methods for the functionalization of various organic compounds, including polymers and alkenes scielo.brnih.govmdpi.com, and mention the electrochemical generation of catalysts mdpi.com, specific applications directly related to the electrochemical functionalization or derivatization of annulenones were not detailed. However, the ability of electrochemistry to facilitate reactions such as oxidations, reductions, and the formation of new bonds under mild conditions suggests its potential utility in introducing functional groups onto this compound structures or in facilitating cyclization steps in their synthesis. rsc.orgnih.gov

Application of Smiles Rearrangement in this compound Formation

The Smiles rearrangement is a valuable intramolecular nucleophilic aromatic substitution reaction that facilitates the construction of various cyclic and heterocyclic systems. nih.govwikidata.orgctdbase.orgfishersci.com This rearrangement involves the migration of an aryl group from one heteroatom to another, or to a carbon atom, typically activated by an electron-withdrawing group on the migrating aromatic ring. wikidata.orgfishersci.comwikipedia.org While initially studied for heteroatom migrations, variations like the Truce-Smiles rearrangement involve carbanions as nucleophiles, enabling carbon-carbon bond formation. nih.govfishersci.comwikipedia.org

The Smiles rearrangement has been successfully applied in the synthesis of certain this compound derivatives, particularly those incorporating fused aromatic rings. For instance, the synthesis of 2-amino-6,7,8,9-tetrahydro-5H-benzo wikidata.organnulen-5-one (C₁₁H₁₃NO) has been achieved utilizing a Smiles rearrangement as a key step. wikipedia.orguni.lu This methodology can involve an S-alkylation step followed by the Smiles rearrangement of intermediates, ultimately leading to the formation of the target structure through the elimination of H₂S. wikipedia.org

Studies have shown that the efficiency of the Smiles rearrangement in this compound formation can be influenced by reaction conditions. Microwave irradiation, for example, has been demonstrated to improve the reaction efficiency compared to conventional heating methods. wikipedia.org In the synthesis of a benzo wikidata.organnulen-5-one derivative, microwave-assisted synthesis (Method A) resulted in higher yields (e.g., 82%) compared to conventional methods (Method B). wikipedia.org This highlights the utility of modern synthetic techniques in optimizing this compound synthesis via rearrangement strategies.

Table 1: Comparison of Synthetic Methods for a Benzo wikidata.organnulen-5-one Derivative

| Method | Heating Method | Example Yield (%) |

| Method A (Smiles Rearrangement) | Microwave Irradiation | 82 |

| Method B | Conventional Heating | Lower |

Chiral this compound Catalyst Synthesis for Asymmetric Reactions

Chiral catalysts play a pivotal role in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Annulenones, particularly smaller ring systems like three-membered cyclopropenones and seven-membered tropones, can function as Lewis base catalysts due to their inherent polarity arising from aromaticity. wikidata.orgwikipedia.orgwikidata.orgfishersci.se This Lewis basicity allows them to activate electrophiles, such as silicon tetrachloride, which can then participate in asymmetric reactions. wikipedia.org

The design and synthesis of chiral this compound catalysts have been explored for applications in enantioselective transformations. Chiral three- and seven-membered annulenones have been successfully synthesized and utilized as chiral Lewis base catalysts in asymmetric ring-opening reactions of meso-epoxides. wikipedia.org These reactions, employing silicon tetrachloride and a base such as N,N-diisopropylethylamine, yield 1,2-chlorohydrins with high enantioselectivity. wikipedia.org

Research findings indicate that chiral this compound catalysts can achieve significant levels of enantiocontrol. For example, in the asymmetric ring-opening of meso-epoxides catalyzed by chiral annulenones, yields up to 96% and enantioselectivities up to 90% ee have been reported for the formation of 1,2-chlorohydrins. wikipedia.org Microwave irradiation has also been shown to enhance the synthetic efficiency of chiral tropones, which are then used as catalysts. wikipedia.org Specific chiral organocatalysts, such as PINDOX 8, identified as a chiral organocatalyst related to annulenones, have demonstrated effectiveness in the enantioselective ring-opening of cyclic meso-epoxides with SiCl₄, producing chlorohydrins with up to 90% ee, particularly with saturated cyclic substrates containing more than seven carbon units. wikipedia.org

Table 2: Asymmetric Ring-Opening of meso-Epoxides Catalyzed by Chiral Annulenones

| Catalyst Type | Substrate Type | Co-reagent | Product Type | Example Yield (%) | Example Enantioselectivity (% ee) |

| Chiral this compound | meso-Epoxides | SiCl₄, DIPEA | 1,2-Chlorohydrins | Up to 96 | Up to 90 |

| PINDOX 8 (Organocatalyst) | Cyclic meso-Epoxides (>7 carbons) | SiCl₄ | Chlorohydrins | Not specified | Up to 90 |

This demonstrates the potential of chiral this compound structures as effective catalysts in asymmetric synthesis, contributing to the development of stereoselective routes to valuable organic molecules.

Chemical Reactivity and Mechanistic Transformations of Annulenones

Oxidation Reactions and Their Mechanistic Implications

Oxidation reactions involving annulenones can occur at different sites within the molecule, primarily at the double bonds or potentially adjacent to the carbonyl group. While specific detailed mechanisms for the oxidation of a wide range of annulenones are not extensively described in the immediate search results, related cyclic systems and general oxidation principles provide insight into potential transformations.

For instance, the oxidation of benzo wikipedia.organnulenes can lead to the formation of benzotropones, which are a class of annulenones nih.gov. This suggests that annulenone frameworks can be products of oxidation reactions in related cyclic hydrocarbons. General alkene oxidation methods, such as those using osmium tetroxide or potassium permanganate, are known to cleave or functionalize carbon-carbon double bonds and could potentially be applied to the conjugated systems within annulenones, leading to diols or fragmentation products depending on the conditions wikipedia.org. Similarly, oxidation of alcohols to ketones, like the Oppenauer or Swern oxidation, involves mechanisms that could be relevant if annulenones were generated from cyclic allylic alcohols, though this represents a synthetic route rather than a reaction of annulenones nih.govwikipedia.orgnih.gov. The carbonyl group in annulenones could also potentially undergo oxidation under specific conditions, although this is less common than oxidation of alkene moieties.

Intramolecular Cyclization and Rearrangement Processes

Annulenones, particularly those with appropriate tethered functional groups or specific ring sizes and conformations, are prone to intramolecular cyclization and rearrangement reactions. These processes are often driven by the inherent strain or electronic properties of the cyclic conjugated system.

Transannular Reactions in this compound Systems

Transannular reactions, which involve reactions between non-adjacent atoms across a ring, are significant in medium-sized this compound systems. Studies on bicyclic 3aH-cyclopentene sigmaaldrich.comannulene-1,4-(5H,9aH)-diones have demonstrated that these compounds undergo diverse acid-induced transannular reactions, including Michael cyclization, [3+2] cycloaddition, and Friedel-Crafts ipso-alkylation wikipedia.orgfishersci.sefishersci.caontosight.ainih.gov. The reaction pathway is influenced by factors such as the substituent on the cyclopentenone ring (methyl or phenyl), the position of the sigmaaldrich.comThis compound substituent, and the nature of the acid catalyst used (e.g., BF₃, MeSO₃H, CF₃SO₃H) wikipedia.orgfishersci.sefishersci.caontosight.ai. The constrained twist-boat conformation of the sigmaaldrich.comThis compound ring also plays a role in controlling the reaction mode wikipedia.orgfishersci.sefishersci.ca.

The following table summarizes the observed transannular reactions of bicyclic 3aH-cyclopentene sigmaaldrich.comannulene-1,4-(5H,9aH)-diones based on substituent and acid catalyst:

| Cyclopentenone Substituent | This compound Substituent Position | Acid Catalyst | Observed Transannular Reaction(s) | Product Type |

| Methyl (Me) | Not specified in detail | BF₃, MeSO₃H, CF₃SO₃H | Michael cyclization | Tricyclic diones |

| Phenyl (Ph) | Not specified in detail | BF₃, MeSO₃H | Inhibited Michael reaction | N/A |

| Phenyl (Ph) | Dependent on position | CF₃SO₃H | [3+2] cycloaddition, Friedel-Crafts ipso-alkylation | Rearrangement products (2-naphthalenone, 7-acenaphthylene derivatives) wikipedia.orgfishersci.sefishersci.ca |

Michael Cyclization Pathways

Michael cyclization is one of the transannular reactions observed in certain this compound systems. In the case of bicyclic 3aH-cyclopentene sigmaaldrich.comannulene-1,4-(5H,9aH)-diones with a methyl substituent on the cyclopentenone ring, treatment with various acid catalysts (BF₃, MeSO₃H, CF₃SO₃H) leads to Michael cyclization wikipedia.orgfishersci.sefishersci.caontosight.ai. This reaction is facilitated by the activation of the cyclopentenone carbonyl group and results in the formation of tricyclic diones wikipedia.orgfishersci.sefishersci.ca. Michael addition reactions have also been implicated in the synthesis of substituted benzo wikipedia.organnulenes nih.gov and 5,8-epiminobenzo wikipedia.organnulenes through cascade processes chemicalbook.com.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions represent another type of transannular process observed in this compound systems. Bicyclic 3aH-cyclopentene sigmaaldrich.comannulene-1,4-(5H,9aH)-diones with a phenyl substituent on the cyclopentenone ring undergo transannular [3+2] cycloaddition when treated with CF₃SO₃H, depending on the position of the this compound substituent wikipedia.orgfishersci.sefishersci.caontosight.ai. This reaction leads to novel skeletal rearrangements, yielding products such as 2-naphthalenone and 7-acenaphthylene derivatives wikipedia.orgfishersci.sefishersci.ca. [3+2] cycloadditions are also relevant in the synthesis of functionalized cyclopentenes from enones and allenes, a reaction type that could potentially be applied to construct this compound frameworks or derivatives nih.gov.

Friedel-Crafts ipso-Alkylation Mechanisms

Friedel-Crafts ipso-alkylation is a third type of acid-induced transannular reaction observed in bicyclic 3aH-cyclopentene sigmaaldrich.comannulene-1,4-(5H,9aH)-diones bearing a phenyl substituent on the cyclopentenone ring, specifically when treated with CF₃SO₃H and depending on the this compound substituent position wikipedia.orgfishersci.sefishersci.caontosight.ai. This process involves alkylation at an ipso position (the carbon atom already bearing a substituent) of an aromatic ring, followed by rearrangement. General Friedel-Crafts alkylation involves the generation of a carbocation electrophile which attacks an aromatic ring sigmaaldrich.comnih.govnih.govuni.lu. In the context of annulenones, this occurs intramolecularly and leads to rearranged products like 2-naphthalenone and 7-acenaphthylene derivatives wikipedia.orgfishersci.sefishersci.ca.

[3+2] Cycloaddition Reactions

Intramolecular [2+2] Photocyclization and Cycloreversion

This compound rings have been shown to undergo intramolecular [2+2] photocyclization, a process initiated by light absorption. This reaction leads to the formation of tetracyclic cage compounds wikipedia.orgfishersci.sefishersci.cafishersci.comru.ac.za. The mechanism typically involves the excitation of a double bond to a reactive state, followed by the formation of two new sigma bonds to create a four-membered ring nih.govnih.gov. These cage compounds can then undergo facile cycloreversion, breaking the cyclobutane (B1203170) ring, often under the influence of acid wikipedia.orgfishersci.sefishersci.cafishersci.com.

Annulenones as Catalytic Species

Annulenones, particularly three- and seven-membered rings like cyclopropenones and tropones, have demonstrated utility as catalysts, primarily functioning as Lewis bases researchgate.netcolab.wsresearchgate.netresearcher.life. Their inherent polarity, stemming from the conjugated cyclic system and the carbonyl dipole, contributes to their Lewis basic character researchgate.netresearchgate.net.

Lewis Basicity of Annulenones and Catalytic Activation

The Lewis basicity of annulenones allows them to activate electrophilic reagents through coordination. For instance, annulenones can activate silicon tetrachloride (SiCl4), which is then capable of catalyzing reactions such as the ring-opening of meso-epoxides researchgate.netcolab.wsresearcher.life. This activation is attributed to the interaction between the Lewis basic oxygen of the this compound carbonyl and the Lewis acidic silicon center of SiCl4. This interaction facilitates the subsequent reaction with a nucleophile. The effectiveness of annulenones as Lewis base catalysts is comparable to other known Lewis bases like pyridine (B92270) N-oxide and phosphine (B1218219) oxide researchgate.net.

Enantioselective Catalysis Mediated by Chiral Annulenones

The development of chiral this compound catalysts has opened avenues for their application in asymmetric synthesis researchgate.netcolab.wsresearchgate.net. By incorporating chirality into the this compound structure, these molecules can induce enantioselectivity in various transformations. This is particularly significant for reactions where the creation of specific stereoisomers is crucial, such as in the synthesis of pharmaceuticals and fine chemicals wikipedia.org.

Asymmetric Ring-Opening Reactions (e.g., meso-Epoxides)

Chiral annulenones have been successfully employed as catalysts in the asymmetric ring-opening (ARO) of meso-epoxides researchgate.netcolab.wsresearchgate.netresearcher.liferesearcher.lifeacs.org. Meso-epoxides are achiral but can be transformed into chiral products upon ring opening with a suitable nucleophile in the presence of a chiral catalyst researchgate.netmdpi.com. Chiral this compound catalysts, in conjunction with reagents like silicon tetrachloride, have been shown to catalyze the asymmetric ring-opening of meso-epoxides, yielding 1,2-chlorohydrins with high enantioselectivity and yield researchgate.netresearchgate.net. Studies have reported enantiomeric excesses (ee) of up to 90% and yields up to 96% in such reactions catalyzed by chiral annulenones researchgate.netresearchgate.net. This demonstrates the potential of chiral annulenones to control the stereochemical outcome of important synthetic transformations.

An example of reaction conditions for the this compound-catalyzed ring opening of a meso-epoxide involves using the this compound catalyst (10 mol%), meso-epoxide (0.50 mmol), silicon tetrachloride (1.5 equiv.), and N,N-diisopropylethylamine (1.5 equiv.) in dichloromethane (B109758) at -78 °C for 2 hours researchgate.net.

Acyl-Transfer Catalysis Mechanistic Paradigms

Acyl-transfer catalysis is a fundamental transformation in organic synthesis, essential for the formation of carboxylic acid derivatives nih.govresearchgate.net. While the search results primarily discuss acyl-transfer catalysis in the context of other catalysts like organic cages, metal complexes, and tropolonate salts nih.govresearchgate.netoaepublish.comnih.gov, the mention of tropolone (B20159) frameworks in acyl-transfer catalysis is relevant as tropone (B1200060) is a seven-membered this compound researchgate.netresearchgate.net. This suggests that annulenones, particularly tropones, can participate in acyl-transfer catalytic cycles.

General mechanistic paradigms for acyl-transfer catalysis often involve the catalyst activating the acyl donor or the nucleophile, or forming a reactive intermediate through covalent interaction nih.govnih.gov. In the context of Lewis basic annulenones, a plausible mechanism could involve the this compound activating an acyl halide or anhydride, making the acyl group more susceptible to nucleophilic attack. Alternatively, if the this compound acts as a nucleophilic catalyst, it could form a transient acylammonium or acyl-oxygen intermediate, which then undergoes reaction with the intended nucleophile. Research into tropolonate salts as acyl-transfer catalysts highlights the potential for tropone-related structures to facilitate these reactions, sometimes under thermal or photochemical conditions researchgate.net.

Electronic Structure, Aromaticity, and Conformational Dynamics

Aromaticity and Antiaromaticity Assessment in Annulenone Rings

The assessment of aromaticity and antiaromaticity in this compound rings is a key area of research, often involving the application and evaluation of Hückel's rule and the analysis of ring current effects nih.govchemistrysteps.comresearchgate.net.

Hückel's Rule Applicability and Deviations

Hückel's rule is a fundamental concept used to predict the aromaticity of planar, cyclic conjugated systems based on the number of π electrons. According to Hückel's rule, a monocyclic conjugated system is considered aromatic if it contains (4n + 2) π electrons, where n is a non-negative integer (n = 0, 1, 2, ...). Conversely, systems with 4n π electrons are predicted to be antiaromatic, implying a destabilization compared to their open-chain counterparts nih.govpurechemistry.orgbarnagarcollege.ac.in.

In the context of annulenones, the applicability of Hückel's rule depends on the size of the ring and its ability to maintain planarity or near-planarity, which is essential for effective overlap of p orbitals and continuous conjugation purechemistry.orgbarnagarcollege.ac.in. Deviations from Hückel's rule can occur in annulenones, particularly in larger rings, where steric interactions between internal hydrogen atoms or ring strain can lead to significant distortions from planarity barnagarcollege.ac.inwikipedia.org. These distortions disrupt the continuous overlap of p orbitals, diminishing or abolishing aromatic or antiaromatic character, rendering the molecule non-aromatic chemistrysteps.combarnagarcollege.ac.inwikipedia.org.

For example, while Hückel's rule predicts chemrxiv.organnulene (a related annulene) with 12 π electrons (4n, n=3) to be antiaromatic, it has been found to exhibit antiaromatic properties, suggesting it maintains a sufficiently planar geometry despite the expected destabilization chemistrysteps.com. However, larger annulenes with 4n electrons may become non-aromatic by adopting non-planar conformations to avoid antiaromaticity barnagarcollege.ac.in. The presence of the carbonyl group in annulenones also influences the π electron distribution, potentially affecting the assessment of aromaticity based solely on simple Hückel counting.

Ring Current Effects (Diatropicity and Paratropicity)

Ring current effects are a significant magnetic criterion used to evaluate aromaticity and antiaromaticity. When a conjugated cyclic molecule with delocalized π electrons is placed in a magnetic field, the electrons can circulate around the ring, inducing a secondary magnetic field. This induced field opposes the external field inside the ring in aromatic compounds, resulting in a diamagnetic ring current (diatropicity). Conversely, in antiaromatic compounds, the induced field reinforces the external field inside the ring, leading to a paramagnetic ring current (paratropicity) ic.ac.uknih.gov.

NMR spectroscopy is a powerful tool for detecting and assessing ring current effects. Protons located outside the ring of an aromatic compound are deshielded and resonate at lower fields, while those inside the ring are shielded and resonate at higher fields. In antiaromatic compounds, the opposite effect is observed: outer protons are shielded (higher field), and inner protons are deshielded (lower field) ic.ac.uk.

Studies on annulenones and related benzannelated systems have utilized NMR spectroscopy to investigate their magnetic properties and assess the presence of diatropic or paratropic ring currents oup.comresearchgate.netacs.org. For instance, benzannelated bisdehydro oup.comannulenones have been examined to understand the paratropic nature expected for a thirteen-membered ring system influenced by carbonyl group polarization oup.comresearchgate.net. The NMR spectra of these compounds and their protonated species have indicated paratropic character, with the degree of paratropicity decreasing as the number of fused benzene (B151609) rings increases oup.comresearchgate.net. Similarly, studies on bismethano-bridged bisdehydro iupac.orgThis compound have discussed its paratropicity in different solvents based on NMR data oup.comoup.com. The magnetic criteria, including nucleus-independent chemical shift (NICS), are commonly applied tools for quantifying aromaticity chemrxiv.orgnih.gov.

Influence of Carbonyl Group Polarization on Electronic Properties

The carbonyl group (C=O) is a polar functional group due to the electronegativity difference between carbon and oxygen. The oxygen atom is more electronegative, drawing electron density away from the carbon atom. In conjugated systems like annulenones, this polarization of the carbonyl group can significantly influence the distribution of π electrons across the entire ring system iupac.orgoup.com.

Conformational Isomerism and Flexibility Studies

Annulenones, being cyclic and often large molecules, can exist in various conformations due to the flexibility of the ring structure. Studies of their conformational isomerism and flexibility are crucial for understanding their properties and reactivity researchgate.netnih.gov. Different conformations can have distinct electronic properties and can influence the degree of π orbital overlap, thereby affecting aromaticity and reactivity.

Solution-State and Crystalline-State Conformations

The conformation of annulenones can differ between the solution state and the crystalline state. These differences can be investigated using techniques such as NMR spectroscopy for solution-state analysis and X-ray crystallography for crystalline-state determination oup.comoup.comresearchgate.netrsc.org.

NMR spectroscopy in solution can provide information about the dynamic behavior of the molecule and the presence of different conformers in equilibrium oup.comresearchgate.net. Variable-temperature NMR studies can reveal the energy barriers for interconversion between conformers oup.com. X-ray crystallography provides a snapshot of the molecular structure in the solid state, revealing the preferred conformation in the crystal lattice oup.comoup.comresearchgate.net.

For instance, a study on a bismethano-bridged bisdehydro iupac.orgThis compound found that two conformers were present in solution, with the major isomer being the one observed in the crystalline state by X-ray crystallography oup.comoup.com. The crystal structure revealed a syn orientation of the methano bridges oup.comoup.com. Conformational isomerism in bisdehydro nih.govannulenones has also been studied in solution using 1H NMR spectroscopy, showing the presence of equilibrium mixtures of isomers and the influence of substituents on isomerization researchgate.net.

Constraint Twist-Boat Conformations of this compound Rings

Larger cyclic molecules, including certain annulenones, can adopt various non-planar conformations to relieve ring strain and steric interactions. The twist-boat conformation is one such non-planar arrangement, commonly discussed in the context of cyclic systems larger than six members spcmc.ac.in.

Theoretical Descriptors of Electronic Behavior

Theoretical calculations provide powerful tools to probe the electronic structure and behavior of molecules like annulenones, complementing experimental observations. These methods allow for the analysis of properties that are difficult or impossible to measure directly, offering a deeper understanding of bonding, charge distribution, and reactivity.

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, and the energy difference between them, the HOMO-LUMO gap, is a critical descriptor of a molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger gap suggests greater stability. ajchem-a.com The HOMO represents the electron-donating capacity, while the LUMO represents the electron-accepting capacity. growingscience.com

Theoretical studies on various conjugated systems, including annulenes and related structures, have utilized HOMO-LUMO gap analysis to understand electronic transitions and stability. ajchem-a.comnih.gov For instance, the HOMO-LUMO gap can be tuned by modifying the molecular structure, such as by introducing donor and acceptor groups or altering the size and connectivity of conjugated systems. nih.gov Calculations using methods like Density Functional Theory (DFT) are commonly employed to determine HOMO and LUMO energies and their gap. ajchem-a.comgrowingscience.com

While specific data tables for the HOMO-LUMO gap of various annulenones were not extensively found in the immediate search results, the principle remains a fundamental aspect of their theoretical characterization. Studies on related π-conjugated systems demonstrate how theoretical calculations can quantify this gap and relate it to electronic behavior and potential applications, such as in organic electronics or photochemistry. nih.gov

Dipole Moment Determinations

The dipole moment (µ) of a molecule is a vector quantity that reflects the asymmetry of its charge distribution. growingscience.com It arises from the difference in electronegativity between bonded atoms and the molecular geometry. researchgate.net Theoretical calculations are widely used to determine dipole moments, providing insights into molecular polarity and intermolecular interactions. growingscience.comresearchgate.netutq.edu.iqmdpi.com

Computational methods, such as DFT and MP2, with various basis sets, are employed for dipole moment calculations. growingscience.comutq.edu.iq The calculated dipole moment can serve as a descriptor for the movement of charge within a molecule. growingscience.com For neutral molecules, the dipole moment is well-defined, but for charged species, its value can depend on the molecular orientation and the choice of origin. growingscience.com

Spin Density and Natural Bonding Orbital Analysis

Spin density analysis is crucial for understanding the distribution of unpaired electrons in radical species or molecules in their triplet state. It provides insights into the localization or delocalization of spin, which is directly related to reactivity and magnetic properties. While the initial search did not yield specific details on spin density analysis specifically for annulenones, it is a standard theoretical technique applied to systems with unpaired electrons or in excited states.

The NBO method transforms the atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally into NBOs. uni-muenchen.de This analysis provides information about orbital occupancies and the interactions between filled and empty orbitals, estimated through second-order perturbation theory. uni-muenchen.demdpi.comhuntresearchgroup.org.uk These interactions, particularly those involving charge transfer from donor (Lewis-type) to acceptor (non-Lewis type) orbitals, contribute to the stability and properties of the molecule. uni-muenchen.deperiodicodimineralogia.itmdpi.com

Design and Synthesis of Functionalized Annulenone Analogues

Synthesis of Methyl-Substituted and Benzo-Annelated Annulenones

Syntheses of methyl-substituted bisdehydro psu.eduannulenones, such as 5,10-dimethyl-6,8-bisdehydro psu.eduannulenone and 2,5,10-trimethyl-6,8-bisdehydro psu.eduThis compound, have been reported. acs.org These syntheses often involve condensation reactions followed by oxidative coupling to form the macrocyclic ring. For instance, the preparation of methyl-substituted monobenzo- and dibenzobisdehydro psu.eduannulenones has been achieved through similar procedures, involving the condensation of ketones with ethynylbenzaldehyde derivatives and subsequent oxidative cyclization. oup.com Research has investigated the influence of methyl substitution and benzo annelation on the structure and tropicity of these psu.eduThis compound systems, utilizing techniques like 1H NMR and UV spectroscopy. rsc.orgoup.com Benzo-annelated annulenones, such as benzo charchem.organnulenones and benzo nih.govannulenones, can be synthesized through various routes, including Knoevenagel condensation and photochemical cyclization methods.

Preparation of Methano-Bridged and Bismethano-Bridged Annulenones

Methano-bridging involves the incorporation of a -CH2- unit that spans across the macrocyclic ring. This structural feature can impose conformational constraints and influence the planarity of the annulene perimeter, thereby affecting its tropic properties. rsc.orgoup.com Bismethano-bridged annulenones contain two such bridges.

The synthesis of methano-bridged annulenones, such as methano-bridged tetradehydro beilstein-journals.organnulene and its higher homologues, has been accomplished through Wittig reactions followed by intramolecular oxidative coupling. psu.edu These reactions typically involve dialdehydes and phosphonium (B103445) ylides to construct the conjugated chain, which is then cyclized. The preparation of methano-bridged bisdehydro google.com-, - acs.org-, and - psu.eduannulenones and their derivatives has also been reported, and their tropic properties studied using NMR and UV spectroscopy. oup.com These studies indicate that the methano bridge can decrease the planarity of the conjugated system, leading to lower tropicity compared to non-bridged counterparts. oup.com Syntheses of dimethano-bridged tetradehydro psu.edu-, - -, and - clockss.organnulenones have also been described, allowing for the investigation of the influence of two methano bridges on the structure and tropicity of these larger ring systems. rsc.org

Heterocyclic Fused this compound Systems (e.g., Furan-Fused)

Fusion of heterocyclic rings, such as furan (B31954), to the this compound framework introduces heteroatoms into the conjugated system, altering the electronic distribution and potentially influencing aromaticity and reactivity.

The synthesis of furan-fused this compound systems has been explored. For example, the preparation of oxygen-bridged oup.comThis compound derivatives, which can be considered a type of furan-fused system due to the epoxy bridge, has been reported. acs.orgacs.org These syntheses often involve cyclization reactions designed to incorporate the furan ring or an oxygen bridge into the macrocycle. The synthesis of macrocyclic rings from the reaction of dialdehyde (B1249045) with bisphosphorane has been utilized to create furan derivatives, which can serve as precursors for fused annulenones. jst.go.jp Research has also focused on the synthesis of tetraepoxy acs.organnulene, a tetra-furan-fused system, through cyclizing Wittig reactions. researchgate.netresearchgate.net

Tetraepoxy and Dioxido this compound Derivatives

Tetraepoxy and dioxido this compound derivatives feature epoxide or cyclic ether functionalities incorporated into the macrocyclic ring. These oxygen-containing bridges can significantly impact the conformation and electronic properties of the this compound.

Syntheses of oup.comThis compound 4,7:10,13-dioxides and their conversion to aromatic oup.comannulenium cations have been achieved. google.comacs.orgsemanticscholar.orgscispace.com These syntheses demonstrate methods for introducing cyclic ether bridges into the this compound framework. The preparation of tetraepoxy acs.organnulene(2.1.2.1) and diepithiodiepoxy acs.organnulene(2.1.2.1) units, which are related to tetraepoxy annulenones, has been reported through cyclizing McMurry coupling or Wittig reactions. researchgate.net The synthesis of macrocyclic tetraepoxy-1H- psu.eduannulen-1-one via a cyclizing Wittig reaction of a furan-based dialdehyde and a bisphosphonium salt has also been described. researchgate.net

Structural Analogues with Modified Ring Sizes and Saturation Degrees

Modifying the ring size and degree of saturation in annulenones allows for the investigation of how these factors influence their properties, particularly aromaticity. Annulenones with different ring sizes exhibit varying degrees of strain and conjugation.

The synthesis of this compound analogues with modified ring sizes, beyond the commonly studied psu.edu, oup.com, google.com, and beilstein-journals.org systems, has been pursued. chem960.com This includes the preparation of larger ring systems. The degree of saturation, meaning the presence of single bonds within the conjugated perimeter, also affects the electronic properties. For instance, tetrahydrobenzo nih.govannulen-5(6H)-one is an example of a benzo this compound with a partially saturated eight-membered ring. Synthetic strategies, such as ring expansion reactions, are being developed to access medium-sized and macrocyclic rings with varying degrees of saturation. mdpi.comnih.gov The synthesis of bis(cyclohexene)-annelated bisdehydro psu.eduThis compound represents an example of modifying saturation through annelation with a saturated ring system. acs.orgoup.com

Mechanistic Investigations of Biological Interactions Involving Annulenone Scaffolds

Molecular Target Interactions and Biochemical Pathway Modulation

The biological effects of annulenone scaffolds are mediated through their interactions with specific molecular targets, such as enzymes and receptors. These interactions can subsequently modulate various biochemical pathways within cells, leading to observed biological outcomes. The precise targets and modulated pathways are often dependent on the specific this compound derivative and the biological context.

Enzyme and Receptor Binding Mechanisms

This compound derivatives have been shown to interact with enzymes and receptors, influencing their function. The mechanism of action of these compounds involves binding to specific sites on these biological macromolecules. For instance, derivatives of 7,8,9,10-tetrahydrobenzo mdpi.comannulen-5(6H)-one are believed to exert their antimicrobial effects through interactions with specific molecular targets, including enzymes and receptors, which are critical for cellular function and pathogen survival. Another example involves a theaflavin (B1682790) this compound, a derivative with a complex structure including an this compound moiety, which has been demonstrated to interact with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). windows.netnih.gov Such interactions can interfere with essential viral processes.

The binding mechanisms can involve various types of interactions, including hydrogen bonding, hydrophobic interactions, and potentially covalent modifications, depending on the specific functional groups present on the this compound scaffold and the nature of the binding site on the target protein. For example, the presence of an amino group on a benzothis compound derivative can introduce hydrogen-bonding capability, which is critical for interactions with biological targets.

Receptor interactions are another key aspect of this compound biology. Studies on structurally similar compounds, such as certain benzothis compound derivatives, indicate potential interactions with receptors like the GABA(A) receptor, acting as either agonists or antagonists. These interactions can modulate neurotransmission pathways. The binding of a ligand to a receptor typically induces a conformational change, initiating intracellular signaling cascades that alter cellular behavior. taylorandfrancis.comslideshare.net Enzyme-linked receptors, for instance, contain intrinsic enzyme activity or associate with intracellular enzymes, which are activated upon ligand binding. slideshare.netprepladder.com

Modulation of Cellular Processes (e.g., Apoptosis Induction Pathways)

By interacting with enzymes and receptors, this compound scaffolds and their derivatives can modulate various cellular processes. While direct evidence specifically linking annulenones to apoptosis induction pathways was not prominently found in the provided snippets, the general principle of modulating cellular processes through molecular target interaction is well-established.

Apoptosis, or programmed cell death, is a crucial cellular process regulated by a complex network of pathways involving various proteins, including the Bcl-2 family, caspases, and Apaf-1. nih.govfrontiersin.orgcsic.es Modulation of these pathways can lead to either the induction or inhibition of apoptosis. Computational approaches have been employed to design molecules that target key regulators of apoptosis, such as the Bax protein, to modulate this process. uva.nl While the direct role of annulenones in modulating apoptosis requires further specific investigation, their ability to interact with enzymes and receptors suggests a potential to influence signaling pathways that may converge on apoptotic machinery.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental in understanding how variations in the chemical structure of a compound correlate with changes in its biological activity and mechanistic interactions. By systematically modifying the this compound scaffold and evaluating the resulting biological effects, researchers can gain insights into the structural features critical for target binding and pathway modulation. nih.govcollaborativedrug.comresearchgate.netyoutube.com

Correlation of Structural Motifs with Molecular Interaction Mechanisms

SAR studies aim to correlate specific structural motifs within the this compound scaffold with their ability to interact with molecular targets and elicit biological responses. This involves identifying which parts of the molecule are essential for binding and activity. For example, in benzothis compound derivatives, the position and nature of substituents significantly influence their biological activity and interaction mechanisms. Different structural features can contribute to varying affinities and modes of binding to enzymes or receptors. youtube.com

Understanding the stereochemistry, molecular interaction potentials, and reactivity of this compound compounds is crucial for SAR analysis. mdpi.com These properties dictate how a molecule will interact with its biological environment and specific targets. By analyzing a series of related this compound derivatives, researchers can deduce which structural elements contribute positively or negatively to the desired biological activity.

Understanding the Impact of Substituents on Mechanistic Pathways

The introduction or modification of substituents on the this compound core can profoundly impact its biological activity and the mechanistic pathways it influences. youtube.com Substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its ability to reach and bind to its targets.

For instance, on a benzothis compound scaffold, an amino group at a specific position can be critical for hydrogen bonding interactions with biological targets, influencing activities like mast cell stabilization. Conversely, halogen substituents can increase lipophilicity, affecting membrane permeability and interaction with hydrophobic binding sites. The position of a substituent can also be critical, as seen in benzothis compound derivatives where substituents at different positions lead to distinct activities, such as NMDA receptor antagonism versus mast cell stabilization. These examples highlight how subtle changes in substitution patterns can redirect the compound's interactions towards different molecular targets and, consequently, different mechanistic pathways.

Mechanistic Basis of Specific Biochemical Activities (e.g., Oxidative Stress Induction)

This compound scaffolds are known to engage with various molecular targets within biological systems, including enzymes and receptors, thereby modulating diverse biochemical pathways. The precise pathways and targets influenced are contingent upon the specific structural characteristics of the this compound derivative and the biological context of the interaction.

The presence of specific functional groups within the this compound structure plays a crucial role in mediating these interactions. For instance, the amino group in derivatives like 2-Amino-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-one can participate in hydrogen bonding with biological molecules. Simultaneously, the ketone group is capable of undergoing nucleophilic addition reactions. These types of interactions can significantly impact molecular pathways and biological processes. Similarly, the hydroxyl group in compounds such as 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-one is vital for its reactivity, facilitating hydrogen bond formation and interactions with enzymes and receptors, which can modulate various biochemical pathways.

A specific example of a mechanistic interaction involves benzo researchgate.netThis compound and its interaction with Heat Shock Protein 90 (Hsp90). Research investigating the oxidative inhibition of Hsp90 has highlighted Lys58-mediated charge interactions with the carbonyl group of benzo researchgate.netThis compound as a key aspect of this process. researchgate.net This suggests a direct interaction between the this compound carbonyl and a specific amino acid residue on a protein target.

Advanced Spectroscopic and Computational Approaches in Annulenone Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods provide a window into the molecular world of annulenones, offering crucial data on their connectivity, functional groups, spatial arrangement, and electronic behavior. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopies are among the most powerful techniques employed to probe the structural and electronic nuances of these cyclic conjugated ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure and dynamics of molecules in solution and sometimes in the solid state. For annulenones, both ¹H and ¹³C NMR provide detailed insights into their structural features, including ring conformation and the effects of substituents nih.gov. The sensitivity of NMR parameters, particularly chemical shifts and coupling constants, to the electronic environment and molecular geometry makes it invaluable for studying this compound systems.

Chemical shifts in NMR spectra are highly sensitive probes of the electronic environment surrounding atomic nuclei. In annulenones and related annulene systems, the position of proton signals is significantly influenced by the ring current effect, a magnetic anisotropy arising from the circulation of π electrons in conjugated cyclic systems nih.govwindows.net. Aromatic annulenes typically exhibit deshielding of outer protons (shifted downfield) and shielding of inner protons (shifted upfield), while antiaromatic systems show the opposite trend nih.govwindows.net.

Studies on substituted bisdehydro charchem.organnulenones, for instance, have utilized ¹H NMR chemical shifts to discuss their tropicity, a measure of aromaticity or antiaromaticity chem960.comnih.gov. The averaged chemical shift difference between inner and outer protons can serve as an indicator of the degree of tropicity chem960.com. Solvent effects on chemical shifts can also provide valuable conformational information windows.netchem960.com. Furthermore, ¹³C NMR chemical shifts, which are considered to reflect electron densities more directly than proton chemical shifts, are used to assign signals and gain further structural insights chem960.com. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate and predict chemical shifts, aiding in the assignment and interpretation of experimental NMR spectra and providing deeper insights into electronic structure and conformation windows.net.

An example of chemical shift data illustrating the difference between inner and outer protons in a bisdehydro charchem.orgThis compound derivative is shown below:

| Solvent | Inner Protons (δ, ppm) | Outer Protons (δ, ppm) | Averaged Chemical Shift Difference (ppm) |

| CDCl₃ | e.g., ~0-3 | e.g., ~7-9 | ~1.80 chem960.com |

| CF₃CO₂D | e.g., ~4-7 | e.g., ~6-8 | Significantly larger difference chem960.com |

Note: The specific chemical shift values can vary depending on the this compound structure and numbering.

The Nuclear Overhauser Effect (NOE) is a through-space NMR phenomenon that provides information about the spatial proximity of nuclei. By observing the enhancement or decrease in the signal intensity of one nucleus when another nearby nucleus is irradiated, researchers can deduce internuclear distances and confirm relative stereochemistry and conformation.

Annulenones, especially larger ones, can exist as mixtures of conformational isomers due to the flexibility of the large ring system. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational interconversions and determining the thermodynamic and kinetic parameters of these processes chem960.com.

By recording NMR spectra at different temperatures, researchers can observe the coalescence of signals that are distinct at low temperatures (where interconversion is slow on the NMR timescale) but average out at higher temperatures (where interconversion is fast) chem960.com. Analysis of the lineshapes at various temperatures allows for the determination of exchange rates and, subsequently, activation parameters such as the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the conformational exchange process. DNMR studies have been used to identify and characterize different conformers present in solution for various cyclic systems, including annulenones chem960.com.

An example of how DNMR can reveal conformational isomerism was observed for a bismethano-bridged bisdehydrothis compound, where two conformers were found to be in equilibrium in solution chem960.com. Variable-temperature NMR showed signal broadening and coalescence as the temperature increased, indicating interconversion between these conformers on the NMR timescale chem960.com.

Nuclear Overhauser Effect (NOE) for Spatial Proximity Determinations

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, displays characteristic bands that can be used to identify the presence of specific functional groups charchem.org.

For annulenones, IR spectroscopy is particularly useful for confirming the presence of the carbonyl functional group (C=O), which is a defining feature of these compounds nih.gov. The carbonyl stretching vibration typically gives rise to a strong absorption band in the region of 1650-1750 cm⁻¹, although the exact position can be influenced by factors such as ring size, conjugation, and strain nih.govcharchem.org. Other functional groups within the this compound structure, such as C=C double bonds and C-H bonds, also exhibit characteristic IR absorptions, providing further structural information charchem.org. FTIR (Fourier-Transform Infrared) spectroscopy is a common implementation of IR spectroscopy used for characterizing organic molecules like annulenones.

Characteristic IR absorption ranges for relevant functional groups found in annulenones include:

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| C=O (Ketone) | 1650-1750 nih.govcharchem.org |

| C=C (Alkene) | 1620-1680 charchem.org |

| ≡C-H (Alkyne) | ~3300 |

| C≡C (Alkyne) | 2100-2260 |

| C-H (Alkane) | 2850-3000 charchem.org |

Note: These are typical ranges, and the exact values can vary depending on the specific molecular environment.

UV-Visible Spectroscopy for Electronic Transitions and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule that occur when it absorbs light in the UV and visible regions of the electromagnetic spectrum (typically 190-800 nm). This technique provides valuable information about the extent of conjugation, the presence of chromophores, and the electronic structure of annulenones.

The absorption of UV-Vis light corresponds to the excitation of electrons from lower energy molecular orbitals (e.g., HOMO) to higher energy molecular orbitals (e.g., LUMO), such as π→π* and n→π* transitions. Annulenones, with their extended systems of conjugated double bonds and a carbonyl group, exhibit characteristic UV-Vis spectra nih.gov. The position and intensity of the absorption bands (λmax and molar absorptivity, ε) are sensitive to the degree of conjugation and the electronic nature of the molecule.

UV-Vis spectroscopy is particularly useful for investigating the aromaticity of annulenones and related annulenes. Aromatic compounds often display distinct UV-Vis spectra with intense absorption bands. Changes in the conjugation pathway or the introduction of substituents can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity, providing insights into the electronic effects within the this compound ring system. Studies on substituted bisdehydro charchem.organnulenones have used UV-Vis spectra to discuss the influence of substituents on the electronic properties and skeleton of the this compound ring system nih.gov. Theaflavins, which are described as benzo this compound derivatives, also exhibit characteristic UV-Vis absorption.

An example of electronic transitions observed in UV-Vis spectroscopy includes:

| Transition | Description | Typical Wavelength Range (nm) |

| π→π | Excitation of electrons in conjugated π systems | Varies widely with conjugation |

| n→π | Excitation of non-bonding electrons to π* orbitals | Typically 270-300 nm (for carbonyls) |

Note: The specific absorption wavelengths for annulenones will depend on their unique conjugated system.

The combined application of NMR, IR, and UV-Vis spectroscopies, often supported by computational calculations, provides a comprehensive approach to the structural elucidation, conformational analysis, and understanding of the electronic properties and aromaticity of annulenones.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. In this compound research, MS, particularly high-resolution mass spectrometry (HRMS), is invaluable for confirming the molecular formula of synthesized annulenones and their derivatives. chem960.com The detection of the molecular ion peak ([M]+ or [M+H]+) provides a precise measure of the compound's molecular weight, with high-resolution techniques offering accuracy typically within a few parts per million error. chem960.com

Fragmentation analysis in MS involves the controlled dissociation of the molecular ion into smaller fragments, which are then detected and their m/z ratios measured. The pattern of these fragment ions is characteristic of the compound's structure, as bonds break in predictable ways. nih.gov By analyzing the fragmentation pattern, researchers can deduce structural features and confirm the presence of specific functional groups within the this compound framework. Common fragmentation pathways in organic molecules, such as alpha-cleavage, beta-cleavage, and rearrangements like the McLafferty rearrangement or Retro Diels-Alder, can occur depending on the this compound's specific structure and the ionization method used. nih.gov Although specific fragmentation data for a wide range of annulenones was not detailed in the provided snippets, the application of HRMS for molecular formula confirmation and the general principles of fragmentation analysis for structural elucidation are well-established in organic chemistry and applicable to this class of compounds. chem960.comnih.govchem960.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS) often coupled with high-resolution ion mobility (HRIM), are continually being developed to improve fragmentation efficiency and provide more detailed structural information, even for complex mixtures.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopic technique that provides detailed information about the molecular vibrations of a compound, generating a unique "fingerprint" spectrum that can be used for identification and structural analysis. When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) at different wavelengths corresponding to the molecule's vibrational modes.

Theoretical and Computational Chemistry Approaches in this compound Research

Theoretical and computational chemistry play a vital role in understanding the properties and reactivity of annulenones at a fundamental level. These approaches use the principles of quantum mechanics and classical physics to model molecular behavior and predict properties that may be difficult or impossible to measure experimentally.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used in this compound research.,,,,,,,, DFT is a computational method that approximates the solution to the Schrödinger equation by focusing on the electron density of a system rather than the many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it applicable to a wide range of molecular systems, including annulenones. DFT calculations can provide insights into various molecular properties, including electronic structure, energies, geometries, and vibrational frequencies.

Geometry optimization is a fundamental application of quantum chemical calculations, including DFT, aimed at finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This process involves iteratively adjusting the atomic coordinates until the forces on all atoms are close to zero and the energy is minimized. Optimized geometries obtained from DFT calculations are often in good agreement with experimental structures determined by techniques like X-ray diffraction. For annulenones, geometry optimization can predict their preferred conformations, bond lengths, and bond angles, which are crucial for understanding their physical and chemical properties. Computational methods allow for the prediction of three-dimensional structures, even for molecules that are challenging to crystallize or study experimentally. The accuracy of geometry optimization depends on the chosen DFT functional and basis set.

DFT calculations are extensively used to compute electronic properties of molecules, providing insights into their reactivity and interactions. Key electronic properties include charge distribution and electrostatic potential. Charge distribution describes how the electrons are distributed among the atoms in a molecule, revealing areas of partial positive or negative charge. This information is essential for understanding polarity and intermolecular interactions.

The electrostatic potential (ESP) is the potential energy that a unit positive charge would experience at a given point in space around a molecule. An electrostatic potential map visualizes the charge distribution, highlighting regions that are electron-rich (negative ESP, often colored red) and electron-poor (positive ESP, often colored blue). These maps are valuable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. For annulenones, calculating charge distribution and electrostatic potentials using DFT can help explain their reactivity patterns and how they might interact with other molecules, such as catalysts or biological targets. Analysis of electron density and its Laplacian can further reveal the nature of chemical bonds and areas of charge depletion or accumulation.

Understanding the mechanism of chemical reactions involving annulenones often requires identifying transition states and elucidating reaction pathways. DFT calculations are powerful tools for this purpose. A transition state is a high-energy, short-lived molecular configuration that exists at the peak of the energy barrier between reactants and products along a reaction pathway. Identifying and characterizing transition states provides crucial information about the activation energy and kinetics of a reaction.

Electronic Property Calculations (e.g., Electrostatic Potentials, Charge Distribution)

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into the flexibility, dynamics, and conformational preferences of annulenones biorxiv.orgchemrxiv.org. The conformational landscape of a molecule describes the potential energy as a function of its structural coordinates, revealing stable conformers and the energy barriers between them mpg.denih.gov.

For annulenones, MD simulations can help to:

Explore the various possible three-dimensional arrangements (conformers) of the flexible ring structure.

Investigate transitions between different conformers and the energy required for these transitions.

Study the interaction of annulenones with solvents or other molecules, which can affect their conformation and reactivity.

Accelerated MD schemes, such as the bond-boost method, have been developed to overcome the computational cost associated with sampling wide conformational spaces, particularly for complex molecular systems biorxiv.org. These methods can expedite the exploration of conformational transitions that would be rare events in conventional MD simulations biorxiv.orgmpg.de. The results from MD simulations can be used to build models of conformational space and understand long-timescale events chemrxiv.org.

Computational Studies on Reaction Mechanisms and Kinetics

Computational methods, particularly those based on quantum chemistry, are widely used to investigate the mechanisms and kinetics of chemical reactions involving annulenones. These studies can provide detailed information about transition states, activation energies, and reaction pathways that are crucial for understanding reactivity.

Key computational approaches used in studying this compound reaction mechanisms and kinetics include:

Density Functional Theory (DFT): DFT is a widely used electronic structure method that can accurately predict molecular properties and reaction energies. It is often employed to locate transition states and calculate activation barriers for reactions involving annulenones.

Transition State Theory (TST): TST is a theoretical framework that allows for the calculation of reaction rate constants based on the properties of the transition state. mdpi.comethz.ch

Molecular Dynamics with Reactivity: More advanced MD techniques can incorporate reactive force fields or on-the-fly quantum mechanical calculations to simulate bond breaking and formation events, providing dynamic insights into reaction pathways.

Computational studies can help elucidate how the unique electronic structure of annulenones influences their reactivity, such as in cycloaddition reactions or reactions involving the carbonyl group. They can also be used to predict the feasibility of different reaction pathways and to understand the factors that control reaction rates and selectivity. For example, computational studies have been used to explore reaction mechanisms and predict rate constants for various chemical processes mdpi.comethz.ch. Automated computational methods are also being developed to discover reaction mechanisms without relying solely on chemical intuition cdmf.org.brrsc.org.

Ab Initio and Semiempirical Methods

Ab initio and semiempirical methods are quantum chemistry approaches used to calculate the electronic structure and properties of molecules. They differ in their level of approximation and computational cost.

Ab initio Methods: These methods are based on first principles, solving the electronic Schrödinger equation without fitting to experimental data libretexts.orgscribd.com. They aim for high accuracy but are computationally expensive, limiting their application to relatively small molecules libretexts.orgscribd.com.

Semiempirical Methods: These methods introduce approximations and use parameters derived from experimental data or more accurate ab initio calculations to simplify the calculations libretexts.orgnumberanalytics.comwikipedia.org. They are computationally less demanding than ab initio methods, making them suitable for larger molecular systems numberanalytics.comwikipedia.orgrsc.org. Common semiempirical methods include AM1 and PM3 numberanalytics.com.